Bellericagenin B

Description

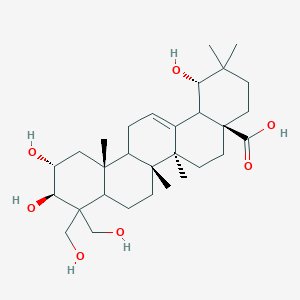

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H48O7 |

|---|---|

Molecular Weight |

520.7 g/mol |

IUPAC Name |

(1S,4aR,6aS,6bR,10R,11R,12aR)-1,10,11-trihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C30H48O7/c1-25(2)10-12-29(24(36)37)13-11-27(4)17(21(29)23(25)35)6-7-19-26(3)14-18(33)22(34)30(15-31,16-32)20(26)8-9-28(19,27)5/h6,18-23,31-35H,7-16H2,1-5H3,(H,36,37)/t18-,19?,20?,21?,22+,23+,26-,27-,28-,29+/m1/s1 |

InChI Key |

AMUBZPULDIMIKH-UGBSTRDVSA-N |

Isomeric SMILES |

C[C@@]12CCC3[C@@](C1CC=C4[C@]2(CC[C@@]5(C4[C@@H](C(CC5)(C)C)O)C(=O)O)C)(C[C@H]([C@@H](C3(CO)CO)O)O)C |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(CO)CO)O)O)C)C)C2C1O)C)C(=O)O)C |

Origin of Product |

United States |

Isolation and Purification Methodologies for Bellericagenin B

Extraction Techniques from Plant Matrices

The initial and one of the most critical steps in the isolation of Bellericagenin B is its efficient extraction from the plant material. This process aims to liberate the compound from the cellular matrix into a solvent.

Solvent extraction remains a cornerstone for the isolation of this compound and other triterpenoid (B12794562) saponins (B1172615). The choice of solvent is paramount and is dictated by the polarity of the target compound. Methanol (B129727) has been effectively used for the extraction of this compound from the stem bark of Combretum fragrans umons.ac.beresearchgate.net. In a broader context of triterpenoid saponin (B1150181) extraction, various solvents of differing polarities are employed to maximize the yield. The selection of an appropriate solvent system is crucial for selectively extracting the desired compounds while minimizing the co-extraction of impurities.

| Plant Source | Solvent System | Extraction Method | Reference |

| Combretum fragrans | Methanol | Maceration | umons.ac.beresearchgate.net |

| Qualea parviflora | Methanol | Not specified | researchgate.net |

| Terminalia bellerica | Methanol, Chloroform, Ethyl Acetate (B1210297) | Not specified | asianpubs.org |

| Polyscias fruticosa Roots | Ethanol (B145695) | Ultrasonic-Assisted | mdpi.commyfoodresearch.com |

| Rosa laevigata Michx. Root | Ethanol | Ultrasonic-Assisted | mdpi.com |

To enhance the efficiency of solvent-based extraction, several parameters can be optimized. These include the solvent-to-solid ratio, extraction temperature, and extraction time. For triterpenoid saponins in general, studies have shown that adjusting these parameters can significantly impact the extraction yield. For instance, in the ultrasonic-assisted extraction of triterpenoid saponins from Gomphrena celosioides, a solvent-to-material ratio of 26.1 mL/g, an extraction time of 33.6 minutes, and a temperature of 78.2°C were found to be optimal biozoojournals.ro. Similarly, for the extraction of saponins from Polyscias fruticosa roots, an ethanol concentration of 40%, a temperature of 50°C, and a liquid-to-solid ratio of 40:1 (mL/g) were identified as favorable conditions myfoodresearch.com. While specific optimization data for this compound is not extensively documented, these findings on similar compounds provide a valuable framework for developing efficient extraction protocols.

| Parameter | Range/Value | Effect on Yield | General Observation for Triterpenoid Saponins |

| Solvent-to-Solid Ratio | 10:1 to 40:1 (mL/g) | Increased ratio generally improves yield up to a certain point. | A higher solvent volume enhances the concentration gradient, facilitating the diffusion of saponins from the plant material into the solvent myfoodresearch.commdpi.comresearchgate.net. |

| Temperature | 35°C to 80°C | Higher temperatures can increase solubility and diffusion rates, but excessive heat may lead to degradation. | For some saponins, an optimal temperature exists beyond which the yield may decrease due to thermal instability mdpi.commyfoodresearch.com. |

| Extraction Time | 30 to 120 minutes | Longer extraction times generally lead to higher yields, but the rate of increase may diminish over time. | The optimal time is a balance between maximizing extraction and minimizing operational costs and potential compound degradation myfoodresearch.commdpi.combiozoojournals.ro. |

| Solvent Concentration | 40% to 95% Ethanol | The polarity of the solvent mixture is critical; an optimal ethanol-water ratio often exists for maximizing saponin solubility. | The ideal ethanol concentration depends on the specific saponin's structure and polarity myfoodresearch.commdpi.com. |

Chromatographic Separation Techniques

Following extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are indispensable for the separation and purification of this compound from this mixture.

Column chromatography is a fundamental technique for the preparative separation of this compound. In the isolation of this compound from Combretum fragrans, silica (B1680970) gel was used as the stationary phase. The separation was achieved by eluting the column with a gradient of n-hexane-ethyl acetate, followed by ethyl acetate-methanol umons.ac.beresearchgate.netresearcher.life. This method allows for the separation of compounds based on their differential adsorption to the stationary phase and solubility in the mobile phase. Another advanced liquid-liquid chromatography technique, droplet counter-current chromatography (DCCC), has been successfully employed for the separation of this compound from a methanolic extract of Qualea parviflora using a solvent system of chloroform/methanol/water (43:37:20, v/v) researchgate.net.

| Technique | Stationary Phase | Mobile Phase/Solvent System | Plant Source of this compound | Reference |

| Column Chromatography | Silica Gel | Gradient of n-hexane-ethyl acetate followed by ethyl acetate-methanol | Combretum fragrans | umons.ac.beresearchgate.netresearcher.life |

| Droplet Counter-Current Chromatography | Liquid (two-phase system) | Chloroform/Methanol/Water (43:37:20, v/v) | Qualea parviflora | researchgate.net |

Thin-Layer Chromatography (TLC) is a versatile and rapid analytical technique used to monitor the progress of column chromatography fractionation and to identify fractions containing the target compound. For the analysis of triterpenes like this compound, silica gel plates are commonly used as the stationary phase. The choice of the mobile phase is crucial for achieving good separation. Various solvent systems have been reported for the TLC analysis of oleanane-type triterpenoids, the class to which this compound belongs. Visualization of the separated spots is typically achieved by spraying with reagents such as Liebermann-Burchard reagent, which produces characteristic colors with triterpenes upon heating researchgate.net.

| Stationary Phase | Mobile Phase (Solvent System) | Visualization Reagent | Application for Triterpenoids |

| Silica Gel | Chloroform:Methanol (9:1) | Liebermann-Burchard | General screening and fractionation of triterpenoids . |

| Silica Gel | Hexane (B92381):Ethyl Acetate (9:1) | Not specified | Separation of less polar triterpenoids . |

| Silica Gel | Petroleum Ether:Chloroform:Acetic Acid (7:2:1) | Liebermann-Burchard | Analysis of saponin hydrolysates researchgate.net. |

| Silica Gel | Ethyl Acetate:Methanol:Water (8:4:1) | Not specified | Separation of more polar triterpenoids . |

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the final purification and quantification of this compound. Reversed-phase HPLC, typically using a C18 column, is often employed for the separation of triterpenoids. The mobile phase usually consists of a mixture of acetonitrile (B52724) and water, often with the addition of an acid like formic acid or trifluoroacetic acid to improve peak shape. Detection is commonly carried out using a UV detector, although the lack of a strong chromophore in some saponins can present a challenge. While specific HPLC parameters for this compound are not extensively detailed in the reviewed literature, methods developed for the analysis of extracts from Terminalia species, known sources of similar triterpenoids, provide a good starting point for method development.

| Column Type | Mobile Phase | Flow Rate | Detection | Application for Related Compounds |

| C18 | Acetonitrile and 0.2% Formic Acid in Water (Gradient) | 1.0 mL/min | UV | Analysis of hydrolysable tannins in Terminalia chebula monash.edu. |

| C18 | Methanol:Water (75:25, v/v) | Not specified | Quantification of khellin in Ammi visnaga nih.gov. | |

| C18 | Acetonitrile and 0.05% TFA in Water (Gradient) | 1.0 mL/min | UV at 226 nm | Analysis of chebulagic acid in Terminalia bellirica monash.edu. |

| C18 | Methanol and Acetonitrile (70:30) with 0.1% Orthophosphoric Acid | 1.0 mL/min | UV at 260 nm | Simultaneous estimation of bilastine and montelukast researchgate.net. |

Droplet Counter-Current Chromatography (DCCC) Approaches

Droplet Counter-Current Chromatography (DCCC) is a support-free, liquid-liquid partition chromatography technique that has been successfully employed for the preparative-scale separation of polar natural products, including this compound. researchgate.net This method minimizes the risk of irreversible adsorption of the sample onto a solid stationary phase, leading to high recovery rates.

In a documented application, this compound was isolated from the methanolic extract of the bark of Qualea parviflora. researchgate.net The separation was achieved using a biphasic solvent system composed of chloroform, methanol, and water in a volumetric ratio of 43:37:20 (CHCl₃/MeOH/H₂O). The DCCC instrument was operated in the descending mode, where the denser, lower phase (chloroform-rich) acts as the mobile phase, passing as droplets through the lighter, upper phase (aqueous methanol-rich) which serves as the stationary phase. A 1.00 g sample of the methanolic extract was dissolved in the solvent system and subjected to DCCC, successfully yielding purified this compound along with other triterpenoids. researchgate.net This demonstrates the efficacy of DCCC as a powerful tool for isolating polar triterpenoids like this compound from complex mixtures.

Advanced Spectroscopic and Spectrometric Characterization Methods

Once isolated, the definitive identification and structural elucidation of this compound relies on a combination of advanced spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy provides detailed information about the carbon skeleton and the relative stereochemistry of the molecule. The analysis is typically performed in a deuterated solvent such as pyridine-d₅, which is effective at solubilizing polar triterpenoids and minimizing signal overlap.

The ¹H-NMR (proton) and ¹³C-NMR (carbon-13) spectra provide the fundamental data for structural determination.

The ¹H-NMR spectrum of this compound displays characteristic signals for an olean-12-ene type triterpenoid. Key features include a single olefinic proton (H-12) appearing as a triplet around δ 5.51 ppm. The spectrum also shows signals for several oxymethine protons (protons on carbons bearing hydroxyl groups), such as H-2, H-3, and H-19, in the region of δ 3.5-4.5 ppm. The presence of five tertiary methyl singlets and one secondary methyl doublet confirms the triterpenoid nature of the compound.

The ¹³C-NMR spectrum is crucial for establishing the carbon framework. It shows 30 distinct carbon signals. Characteristic signals include those for the two olefinic carbons (C-12 and C-13) at approximately δ 123.5 and δ 144.9 ppm, respectively, and a carboxyl carbon (C-28) at around δ 181.1 ppm. The signals for the hydroxyl-bearing carbons (C-2, C-3, C-19, and C-23) appear in the downfield region between δ 66.8 and δ 76.8 ppm.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in Pyridine-d₅) Data sourced from Nandy, A. K., & Mahato, S. B. (1992). Pentacyclic triterpenoid sapogenols and their glycosides from Terminalia bellerica. Tetrahedron, 48(21), 4459-4470.

| Position | δC (ppm) | δH (ppm), multiplicity (J in Hz) |

| 1 | 46.8 | 1.83 (m), 1.01 (m) |

| 2 | 68.7 | 4.18 (m) |

| 3 | 84.1 | 3.51 (d, J=9.5) |

| 4 | 43.1 | - |

| 5 | 55.7 | 1.48 (d, J=10.9) |

| 6 | 18.5 | 1.62 (m), 1.55 (m) |

| 7 | 33.1 | 1.55 (m), 1.39 (m) |

| 8 | 40.1 | - |

| 9 | 47.9 | 1.96 (m) |

| 10 | 38.2 | - |

| 11 | 24.1 | 2.18 (m), 2.11 (m) |

| 12 | 123.5 | 5.51 (t, J=3.4) |

| 13 | 144.9 | - |

| 14 | 42.1 | - |

| 15 | 28.5 | 1.83 (m), 1.22 (m) |

| 16 | 24.1 | 2.14 (m), 1.83 (m) |

| 17 | 48.4 | - |

| 18 | 44.1 | 3.51 (br s) |

| 19 | 76.8 | 3.86 (br d, J=3.5) |

| 20 | 36.1 | 1.88 (m) |

| 21 | 31.5 | 1.55 (m), 1.22 (m) |

| 22 | 34.0 | 1.96 (m), 1.76 (m) |

| 23 | 66.8 | 4.31 (d, J=11.2), 3.84 (d, J=11.2) |

| 24 | 17.0 | 1.25 (s) |

| 25 | 17.5 | 1.15 (s) |

| 26 | 17.8 | 1.03 (s) |

| 27 | 26.3 | 1.34 (s) |

| 28 | 181.1 | - |

| 29 | 26.8 | 1.16 (d, J=6.1) |

| 30 | 17.5 | 1.06 (s) |

While 1D-NMR provides a list of signals, 2D-NMR experiments are indispensable for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum is used to identify proton spin systems by revealing correlations between scalar-coupled protons, typically those separated by two or three bonds. For this compound, COSY correlations would confirm the connectivity between H-2 and H-3, and trace the couplings along the aliphatic rings of the triterpenoid skeleton.

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): These experiments correlate proton signals with their directly attached carbon atoms. The HSQC spectrum is crucial for unambiguously assigning the ¹³C signals for all protonated carbons by correlating the δH and δC values listed in the table above.

Correlations from the methyl protons (e.g., H-24, H-25) to adjacent quaternary carbons (e.g., C-4, C-5, C-9, C-10), which helps to piece together the ring system.

Correlations from the olefinic proton H-12 to carbons C-11, C-13, and C-14, confirming the position of the double bond.

Correlations from the oxymethine protons (H-2, H-3, H-19) and the oxymethylene protons (H-23) to nearby carbons, confirming the placement of the hydroxyl groups.

Through the combined interpretation of these 1D and 2D NMR datasets, the complete and unambiguous assignment of all proton and carbon signals is achieved, leading to the definitive structural elucidation of this compound.

Mass Spectrometry (MS) in Molecular Identification

Mass spectrometry is an indispensable tool for the precise molecular identification of natural products like this compound. It provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the m/z ratio with very high accuracy. This precision allows for the determination of the exact elemental composition of a molecule, a critical step in identifying a specific compound like this compound. The high resolution distinguishes between molecules that may have the same nominal mass but different elemental formulas.

For this compound, HRMS data would provide a highly accurate mass measurement, which can be used to confirm its molecular formula, C₃₀H₄₈O₆. This data is crucial for differentiating it from other isomeric triterpenoids that may be present in the plant extract.

| Technique | Application in this compound Analysis | Data Obtained |

| High-Resolution Mass Spectrometry (HRMS) | Determination of precise molecular weight and elemental composition. | Highly accurate m/z value, confirming the molecular formula C₃₀H₄₈O₆. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the analytical capabilities of mass spectrometry. It is an essential tool for profiling the chemical constituents of complex mixtures like plant extracts and for quantifying the presence of specific compounds.

In the context of this compound, an LC-MS analysis of a Terminalia bellerica extract would first separate the various compounds present based on their retention time on the LC column. The separated compounds would then be introduced into the mass spectrometer, which would provide mass information for each component. By comparing the retention time and the mass spectrum of a peak in the chromatogram with that of a known standard of this compound, its presence in the extract can be confirmed and quantified.

LC-MS is also invaluable for developing and optimizing the purification process. By analyzing the fractions collected during column chromatography, researchers can efficiently track the presence and purity of this compound, guiding the subsequent purification steps.

| Technique | Application in this compound Analysis | Data Obtained |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation, identification, and quantification of this compound in complex mixtures (e.g., plant extracts). | Chromatogram showing retention time of this compound; Mass spectrum confirming its molecular weight. |

Biosynthetic Pathways and Chemical Derivatization of Bellericagenin B

Proposed Biosynthetic Routes of Bellericagenin B

The biosynthesis of triterpenoids like this compound is a complex process involving numerous enzymatic steps. While the complete pathway is still under investigation, key precursors and transformations have been proposed based on the established understanding of terpenoid biosynthesis.

Precursor Identification and Enzymatic Transformations

The biosynthesis of all triterpenoids begins with the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov These are synthesized through two primary pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. The head-to-tail condensation of these C5 units leads to the formation of geranyl diphosphate (GPP, C10), farnesyl diphosphate (FPP, C15), and finally geranylgeranyl diphosphate (GGPP, C20).

For triterpenoids, two molecules of FPP are joined head-to-head to form squalene (B77637) (C30). This crucial step is catalyzed by the enzyme squalene synthase. Squalene then undergoes epoxidation to form 2,3-oxidosqualene (B107256), a key intermediate, catalyzed by squalene epoxidase. This linear epoxide is the substrate for a variety of oxidosqualene cyclases (OSCs), which catalyze a series of complex cyclization and rearrangement reactions to produce the diverse array of triterpenoid (B12794562) skeletons.

In the case of this compound, which possesses an oleanane (B1240867) skeleton, the proposed pathway involves the cyclization of 2,3-oxidosqualene to the β-amyrin cation, followed by a series of rearrangements to form the characteristic pentacyclic oleanane framework. Subsequent enzymatic hydroxylations at specific carbon positions (C-2, C-3, C-19, C-23, and C-24) and oxidation at C-28 to a carboxylic acid group are necessary to yield the final structure of this compound. researchgate.net These hydroxylation steps are typically carried out by cytochrome P450 monooxygenases, which are known for their role in the functionalization of triterpenoid skeletons.

Tracing of Intermediate Metabolites

The identification and tracing of intermediate metabolites are crucial for elucidating the precise biosynthetic pathway of this compound. Techniques such as untargeted metabolomics using liquid chromatography-mass spectrometry (LC-MS) can identify a wide range of metabolites in plant extracts. peerj.com By comparing the metabolic profiles of different plant tissues or plants under various conditions, researchers can identify potential intermediates in the this compound pathway. For instance, the presence of oleanolic acid, a common triterpenoid with an oleanane skeleton, has been reported alongside this compound in some plant species, suggesting it could be a related intermediate or a product of a parallel branch of the pathway. mdpi.com

Furthermore, studies on related triterpenoid saponins (B1172615) have utilized techniques like 2D NMR spectroscopy (COSY, HMQC, HMBC) to elucidate the structures of complex glycosides and their aglycones, which can provide insights into the later stages of biosynthesis. scribd.comresearchgate.net While specific studies tracing the entire metabolic flux towards this compound are limited, the analysis of co-occurring triterpenoids and their glycosides in plants like Terminalia bellerica provides valuable clues about the potential intermediates and enzymatic steps involved. researchgate.netsci-hub.se

Chemoenzymatic and Chemical Synthesis of this compound Analogues

The structural complexity of this compound makes its total chemical synthesis challenging. Chemoenzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical reactions, offer a promising alternative for the synthesis of this compound analogues. nih.govbeilstein-journals.org These strategies can facilitate the construction of the core triterpenoid scaffold and the introduction of various functional groups.

Researchers have successfully employed chemoenzymatic methods for the synthesis of other complex natural products and their analogues. nih.govnih.govrsc.orgnih.govresearchgate.net This often involves the use of isolated enzymes or whole-cell biotransformations to perform specific stereoselective reactions that are difficult to achieve through purely chemical means. For example, hydroxylases and glycosyltransferases are key enzymes that can be used to modify a chemically synthesized triterpenoid core to generate novel analogues. nih.gov While a specific chemoenzymatic synthesis of this compound itself has not been extensively reported, the principles established in the synthesis of other complex molecules provide a clear roadmap for future research in this area.

Structural Modifications and Derivative Synthesis of this compound

Modifying the structure of this compound can lead to the creation of new derivatives with potentially improved or novel biological activities. Key strategies for modification include glycosylation, alkylation, and methylation.

Glycosylation Reactions and Saponin (B1150181) Derivatives

Glycosylation, the attachment of sugar moieties, is a common modification of triterpenoids in nature, leading to the formation of saponins. scribd.com this compound itself is the aglycone of several naturally occurring saponins, such as Bellericaside B. neist.res.in

In the laboratory, glycosylation of this compound can be achieved through chemical or enzymatic methods. Chemical glycosylation often requires protecting group strategies to achieve regioselectivity, which can be a lengthy process. smolecule.com Enzymatic glycosylation, using glycosyltransferases, offers a more direct and stereospecific approach. mdpi.comvapourtec.com These enzymes can transfer specific sugar units to the hydroxyl groups of the this compound core, creating a variety of saponin derivatives. For example, this compound 3-O-[β-D-glucopyranosyl-(1→2)-α-D-glucopyranoside] is a known saponin derivative. mdpi.com The resulting saponins often exhibit different solubility and pharmacokinetic properties compared to the aglycone, which can influence their biological activity.

Alkylation and Methylation Strategies

Alkylation and methylation are other important strategies for modifying the structure of this compound. These reactions typically target the hydroxyl and carboxylic acid groups of the molecule.

Methylation of the carboxylic acid group can be achieved using reagents like diazomethane (B1218177) to form the corresponding methyl ester. scielo.br This modification can alter the polarity and reactivity of the molecule. Alkylation of the hydroxyl groups can introduce a range of different alkyl chains, potentially influencing the lipophilicity and steric properties of the compound. It is known that methylation of hydroxyl groups in similar compounds can sometimes enhance cytotoxic activity. researchgate.net While specific studies on the comprehensive alkylation and methylation of this compound are not widely available, these standard organic chemistry transformations represent a viable approach for generating a library of derivatives for structure-activity relationship studies.

Other Functional Group Manipulations

The chemical architecture of this compound, an oleanane-type pentacyclic triterpenoid defined as 2α, 3β, 19α, 23, 24-pentahydroxyolean-12-en-28-oic acid, offers a variety of sites for functional group manipulation. These modifications are crucial for exploring the structure-activity relationships (SAR) of this class of compounds. While extensive research on the derivatization of this compound itself is not widely documented, a wealth of information on the chemical transformation of other structurally related oleanane triterpenoids provides a solid foundation for predicting potential synthetic routes to novel this compound derivatives. These manipulations primarily target the C-28 carboxylic acid and the multiple hydroxyl groups at positions C-2, C-3, C-19, C-23, and C-24.

Modification of the C-28 Carboxylic Acid:

The carboxylic acid moiety at the C-28 position is a prime target for chemical modification. Common transformations include esterification and amidation, which can significantly alter the lipophilicity and bioavailability of the parent compound. mdpi.com

Esterification: The conversion of the C-28 carboxylic acid to its corresponding ester is a fundamental manipulation. This can be achieved through various standard esterification protocols. For instance, reaction with an alkyl halide (e.g., methyl iodide) in the presence of a base like potassium carbonate can yield the methyl ester. mdpi.com Alternatively, acid-catalyzed esterification with an alcohol can also be employed. The synthesis of a variety of esters, including simple alkyl esters and more complex arylalkyl esters, has been reported for other triterpenoic acids. nih.gov

Amidation: The C-28 carboxylic acid can be converted into a wide range of amides. This typically involves the activation of the carboxylic acid, for example, by converting it into an acyl chloride, which is then reacted with a primary or secondary amine. researchgate.net Modern coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP) can facilitate the direct amidation with amines, offering a milder and more efficient route to amide derivatives. rsc.org

Modification of the Hydroxyl Groups:

This compound possesses five hydroxyl groups with varying reactivity based on their steric environment and position (primary vs. secondary). This allows for the potential of selective manipulations.

Acylation/Esterification: The hydroxyl groups can be acylated to form esters. Acetylation, for example, is a common transformation achieved using acetic anhydride (B1165640) in the presence of a base like pyridine. bibliotekanauki.pl In polyhydroxylated triterpenoids, the reactivity of the hydroxyl groups often dictates the outcome of the reaction. Primary hydroxyl groups (at C-23 and C-24) are generally more reactive than secondary hydroxyl groups (at C-2, C-3, and C-19) and would likely be esterified first under controlled conditions. nih.gov The synthesis of various ester derivatives, such as those from substituted cinnamic acids, has been achieved with other triterpenoids like betulin. researchgate.net

Oxidation: The secondary hydroxyl groups at C-2, C-3, and C-19 can be oxidized to the corresponding ketones. Selective oxidation of specific hydroxyl groups in polyhydroxylated oleananes has been demonstrated. nih.gov Reagents like Dess-Martin periodinane (DMP) are known for the mild oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. nih.gov The choice of oxidizing agent and reaction conditions can influence the selectivity of the oxidation. For instance, specific reagents have been developed for the selective oxidation of axial hydroxyl groups in oleanane triterpenoids. nih.gov

Etherification: The formation of ether derivatives from the hydroxyl groups is another potential modification. This can be achieved by reacting the triterpenoid with an alkyl halide in the presence of a strong base, such as sodium hydride (Williamson ether synthesis). The relative reactivity of the different hydroxyl groups would again play a crucial role in the selectivity of the etherification.

The following table summarizes potential functional group manipulations for this compound based on established reactions for oleanane-type triterpenoids.

| Functional Group Target | Manipulation Type | Potential Reagents and Conditions | Expected Product | Reference |

| C-28 Carboxylic Acid | Esterification | Methyl iodide, K₂CO₃, Acetone (B3395972) | This compound methyl ester | mdpi.com |

| C-28 Carboxylic Acid | Amidation | EDC, DMAP, Amine, CH₂Cl₂ | This compound amide derivative | rsc.org |

| C-2, C-3, C-19, C-23, C-24 Hydroxyls | Acetylation | Acetic anhydride, Pyridine | Acetylated this compound derivative | bibliotekanauki.pl |

| C-2, C-3, C-19 Secondary Hydroxyls | Oxidation | Dess-Martin periodinane (DMP), CH₂Cl₂ | Ketone derivative of this compound | nih.gov |

| C-23, C-24 Primary Hydroxyls | Selective Esterification | Acyl chloride, Pyridine (controlled conditions) | Selectively esterified this compound derivative | nih.gov |

| All Hydroxyls | Etherification | Alkyl halide, NaH, THF | Ether derivative of this compound |

These potential derivatizations of this compound highlight the versatility of its structure for chemical synthesis. The resulting novel compounds would be invaluable for further investigation into the therapeutic potential of this class of natural products.

Pharmacological Activities of Bellericagenin B and Its Analogues in Pre Clinical Research

Antioxidant Activity Investigations

The capacity of Bellericagenin B and related compounds to counteract oxidative stress has been evaluated through various preclinical models. Oxidative stress is a pathological state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates.

In Vitro Radical Scavenging Assays

Direct antioxidant potential is often assessed using in vitro chemical assays that measure a compound's ability to neutralize stable free radicals. This compound, an oleanane-type triterpenoid (B12794562), has been isolated from the roots of Combretum molle and evaluated for its antioxidant capabilities. researchgate.netresearchgate.net In one study, it demonstrated a moderate ability to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. researchgate.net Furthermore, its capacity to inhibit reactive oxygen species was quantified. researchgate.netresearchgate.net

The table below summarizes the in vitro antioxidant activity of this compound as reported in a study on compounds isolated from Combretum molle. researchgate.net

| Compound | Assay | Result |

| This compound | DPPH Radical Scavenging | 53.55% Inhibition |

| This compound | Reactive Oxygen Species (ROS) Inhibition | IC₅₀: 195.11 µg/mL |

IC₅₀: The half maximal inhibitory concentration.

Cellular Antioxidant Enzyme Modulation (in vitro)

Beyond direct scavenging, the antioxidant effects of phytochemicals can be mediated through the upregulation of endogenous antioxidant enzymes. Research on aqueous extracts of Terminalia bellirica, a plant known to contain this compound, has shown significant modulation of the cellular antioxidant defense system. sci-hub.se In studies involving macrophage cell lines, the extract was found to trigger the expression of several critical antioxidant enzymes, including catalase (CAT), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase modifier subunit (GCLM). sci-hub.se

This upregulation of antioxidant genes has been linked to the modulation of key signaling pathways, such as the nuclear factor erythroid-2-related factor 2 (Nrf2), phosphoinositide 3-kinase/protein kinase B (PI3K/Akt), and 5'-adenosine monophosphate-activated protein kinase (AMPK) pathways. sci-hub.se While these studies were conducted with a plant extract, the presence of this compound as a constituent suggests it may contribute to the observed bioactivity. sci-hub.se

In Vivo Oxidative Stress Amelioration in Animal Models

The protective effects of this compound-containing extracts against oxidative stress have also been investigated in animal models. Oral administration of a methanolic fruit extract of Terminalia bellirica to mice resulted in a concentration-dependent decrease in lipid peroxidation and protein oxidation. sci-hub.se Concurrently, an enhancement in hepatocellular antioxidant markers was observed, indicating a protective effect on the liver against oxidative damage. sci-hub.se Similarly, extracts from Terminalia macroptera, which also contain this compound, have demonstrated antioxidant properties that are believed to contribute to their protective effects observed in in vivo models. thieme-connect.com

Anti-inflammatory Property Assessments

Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is implicated in numerous diseases, and compounds that can modulate this process are of great therapeutic interest.

In Vivo Anti-inflammatory Models (e.g., Carrageenan-Induced Edema)

The most common preclinical model to screen for acute anti-inflammatory activity is the carrageenan-induced paw edema model in rodents. Carrageenan injection induces a localized inflammatory response characterized by swelling (edema).

Studies on ethanolic extracts from the roots and leaves of Terminalia macroptera, a plant confirmed to contain this compound, have demonstrated significant anti-inflammatory effects in this model. thieme-connect.comthieme-connect.com The extracts were able to significantly reduce paw edema in mice three hours after carrageenan injection. thieme-connect.comthieme-connect.com

The table below presents data from a study on T. macroptera leaf extract (TML) in the carrageenan-induced edema model, showcasing the percentage inhibition of edema over time. thieme-connect.com

| Treatment Group | % Inhibition (1 h) | % Inhibition (3 h) | % Inhibition (5 h) |

| TML (100 mg/kg) | 5.4 ± 11.9% | 13.6 ± 11.2% | 12.0 ± 12.0% |

| TML (200 mg/kg) | 18.5 ± 14.1% | 51.4 ± 14.7% | 61.4 ± 12.0% |

| TML (400 mg/kg) | 20.7 ± 11.9% | 75.0 ± 11.3% | 92.6 ± 7.6% |

| Indomethacin (10 mg/kg) | 26.1 ± 10.9% | 72.7 ± 10.1% | 85.2 ± 8.8% |

Similarly, a hydroalcoholic fruit extract of Terminalia bellirica, which also contains this compound, showed dose-dependent anti-inflammatory efficacy in a carrageenan-induced rat paw edema study. The proposed mechanism for this effect was the inhibition of the cyclooxygenase (COX) enzyme. sci-hub.se

Modulatory Effects on Inflammation-Related Enzymes and Cytokines

This compound is a triterpenoid found in several medicinal plants, including those from the Terminalia and Combretum genera, which are noted for their use in traditional medicine to treat inflammatory conditions. sci-hub.seumons.ac.be While extracts from plants containing this compound, such as Terminalia bellerica, have demonstrated anti-inflammatory effects in a broad spectrum of in vitro and in vivo studies, specific research on the direct modulatory effects of isolated this compound on inflammation-related enzymes and cytokines is not extensively detailed in the available literature. sci-hub.seniscpr.res.in

The anti-inflammatory activity of these plant extracts is often attributed to a complex mixture of phytochemicals, including triterpenoids, flavonoids, and tannins. sci-hub.senih.gov These extracts have been shown to regulate various inflammatory mediators. nih.gov For instance, the anti-inflammatory mechanisms of some natural compounds involve the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. scielo.br Additionally, the modulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), and anti-inflammatory cytokines like interleukin-10 (IL-10), is a key mechanism for controlling inflammation. mdpi.comnih.gov However, specific studies detailing the action of pure this compound or its analogues on these specific enzymatic and cytokine pathways are limited. Further research is required to isolate and characterize the precise contribution of this compound to the anti-inflammatory profile of the plants in which it is found.

Antimicrobial Activity Studies

This compound is a component of various plants recognized for their antimicrobial properties. sci-hub.semdpi.com Although comprehensive studies on the isolated compound are not abundant, the extracts of plants containing it have been a subject of research.

Antibacterial Efficacy (in vitro)

The antibacterial potential of plants containing this compound has been established in several studies. For example, extracts from the stem bark of Terminalia chebula have shown effectiveness against both Gram-positive and Gram-negative bacteria, including Bacillus subtilis, Staphylococcus aureus, Salmonella typhi, Pseudomonas aeruginosa, and Escherichia coli. scirp.org Similarly, various extracts of Terminalia bellerica fruits have demonstrated antibacterial activity. imist.maresearchgate.net One study noted that a methanolic extract of the seed coat of T. bellerica exhibited a minimum inhibitory concentration (MIC) of 3.125 µg/mL against B. subtilis and S. aureus. imist.ma While these findings are promising, a recent study that investigated the antiparasitic activity of this compound noted that very little biological data, including specific antibacterial activity, is available for the pure compound in the literature. nih.gov The observed antibacterial effects of the crude extracts are likely due to the synergistic action of multiple constituents. mdpi.com

Antifungal Properties (in vitro)

Research into the antifungal properties of this compound is still emerging. However, plant extracts containing this triterpenoid have shown notable antifungal activity. Extracts from Combretum fragrans are used in traditional medicine to treat fungal infections of the scalp. umons.ac.be A bioactivity-guided fractionation of an extract from Terminalia bellerica fruit rind led to the isolation of compounds that possessed demonstrable antifungal activity in vitro. nih.gov Saponins (B1172615), a class of compounds to which this compound belongs, extracted from Combretum zeyheri have shown dose-dependent antifungal activity against Candida albicans, with IC50 values ranging from 16 µg/ml to 159 µg/ml. plos.org Despite these associations, specific studies quantifying the in vitro antifungal efficacy (e.g., MIC values) of isolated this compound against a panel of pathogenic fungi are not widely available. The activity observed in extracts is often due to the interaction of multiple compounds. nih.gov

Antiviral Investigations (in vitro)

The potential antiviral activity of this compound is suggested by studies on plant extracts in which it is a constituent. Limonoids and other phytochemicals from Khaya senegalensis, a plant that also contains this compound, have been reported to exhibit antiviral activities. nih.gov Similarly, various extracts prepared from Terminalia chebula are reported to have antiviral properties. niscpr.res.in A study on Terminalia bellerica led to the isolation of new lignans, along with other compounds, which demonstrated in vitro anti-HIV-1 activity. nih.gov However, the specific contribution of this compound to these effects has not been delineated, and dedicated in vitro studies on the antiviral efficacy of the pure compound against a range of viruses are required to confirm its activity.

Antiprotozoal Activities

The antiplasmodial activity of this compound has been identified in recent research. A 2023 study investigating constituents from the stem bark of Khaya senegalensis reported the antiplasmodial activity of this compound for the first time. nih.gov The compound was tested in vitro against two strains of Plasmodium falciparum, the parasite responsible for malaria. It showed weak activity against the chloroquine-sensitive/sulfadoxine-resistant Pf3D7 strain but was potent against the multidrug-resistant PfDd2 strain. nih.gov

In a broader context, extracts from plants known to contain this compound have a history of use in traditional medicine against malaria and have been validated in modern scientific studies. nih.gov For instance, ethanolic extracts of the leaves (TML) and roots (TMR) of Terminalia macroptera showed in vitro antiplasmodial activity against the FcB1 strain of P. falciparum, with IC50 values of 1.2 µg/mL and 1.6 µg/mL, respectively. nih.gov In vivo studies using a mouse model infected with Plasmodium chabaudi showed that these extracts could suppress parasitemia by 37.2% (TML) and 46.4% (TMR). nih.gov Similarly, a water extract of Terminalia bellerica demonstrated the highest in vitro antiplasmodial activity among three tested plants, with an IC50 value of 14.33 ± 0.25 µg/mL against the P. falciparum K1 multidrug-resistant strain. researchgate.net In an in vivo study, this extract produced a 69.46% suppression of parasitemia in Plasmodium berghei-infected mice. researchgate.net

The table below summarizes the in vitro antiplasmodial findings for this compound.

| Compound | Parasite Strain | IC50 (µg/mL) | Cytotoxicity (RAW 264.7 cells) CC50 (µg/mL) | Selectivity Index (SI) |

| This compound | P. falciparum PfDd2 (multidrug-resistant) | 21.43 ± 0.05 | 45.39 ± 0.17 | 2.1 |

| This compound | P. falciparum Pf3D7 (chloroquine-sensitive) | >100 | 45.39 ± 0.17 | - |

| Data sourced from a study on constituents of Khaya senegalensis. nih.gov |

Antileishmanial Potency (in vitro)

This compound has been evaluated for its potential to combat parasitic infections, including leishmaniasis. In a study investigating compounds isolated from the stem bark of Khaya senegalensis, this compound was tested for its activity against the promastigote form of Leishmania donovani, the parasite responsible for visceral leishmaniasis. nih.govmdpi.com The compound demonstrated activity with a 50% inhibitory concentration (IC50) value of 34.02 µM. researchgate.net In the same study, its cytotoxicity was assessed against RAW 264.7 macrophage cells, showing an IC50 value of 6.5 µM, which resulted in a selectivity index of 0.31. researchgate.net While demonstrating activity, its selectivity for the parasite over mammalian cells was low in this specific assay.

| Parasite Strain | Cell Line for Cytotoxicity | IC50 (µM) against L. donovani | IC50 (µM) against RAW 264.7 cells | Selectivity Index (SI) | Reference |

|---|---|---|---|---|---|

| Leishmania donovani (promastigotes) | RAW 264.7 | 34.02 ± 0.09 | 6.5 ± 0.01 | 0.31 | researchgate.net |

Antitrypanosomal Evaluations

The potential of this compound as an antitrypanosomal agent has also been explored in preclinical research. This compound, identified as a constituent of certain Nigerian medicinal plants, is noted among compounds with potential activity against African trypanosomes. researchgate.netresearchgate.net

In a specific in vitro evaluation, this compound was tested against Trypanosoma brucei brucei. The compound exhibited activity with an IC50 value recorded at 107.72 µM. researchgate.net The corresponding cytotoxicity against MRC-5 cells was greater than 400 µM, indicating a selectivity index greater than 3.81. researchgate.net

| Parasite Strain | Cell Line for Cytotoxicity | IC50 (µM) against T. brucei brucei | IC50 (µM) against MRC-5 cells | Selectivity Index (SI) | Reference |

|---|---|---|---|---|---|

| Trypanosoma brucei brucei | MRC-5 | 107.72 ± 0.37 | >400 | >3.81 | researchgate.net |

Antiproliferative and Anticancer Research

In Vitro Cytotoxicity on Cancer Cell Lines

The cytotoxic potential of this compound against various cancer cell lines has yielded mixed results in preclinical screenings. In one study, this compound, an oleanane-type triterpene with multiple hydroxyl groups, was reported to be inactive when tested against a panel of cancer cells. researchgate.net Researchers suggested that the high number of hydroxyl groups might negatively correlate with its anticancer activity. researchgate.net Another review listed this compound as having been tested against HL-60 and K562 human leukemia cell lines, but the specific activity data was not available. rsc.org

Conversely, a different investigation assessing compounds from Khaya senegalensis evaluated the cytotoxicity of this compound against the RAW 264.7 cancer cell line. researchgate.net In this assay, the compound demonstrated cytotoxic activity with an IC50 value of 6.5 µM. researchgate.net

| Cell Line | Cell Type | IC50 (µM) | Finding | Reference |

|---|---|---|---|---|

| RAW 264.7 | Macrophage | 6.5 ± 0.01 | Active | researchgate.net |

| Various | Not specified | Not applicable | Inactive | researchgate.net |

| HL-60, K562 | Human Leukemia | Data not available | Not specified | rsc.org |

In Vivo Tumor Growth Inhibition in Animal Models

Research into the in vivo anticancer effects of this compound includes studies on plant extracts containing the compound. A butanolic fraction from the leaves of Vochysia tucanorum, which was found to contain this compound among other pentacyclic triterpenes, demonstrated antitumoral activity. nih.gov In a study using a solid Ehrlich carcinoma model in mice, administration of this fraction resulted in the inhibition of tumor growth. nih.gov While this points to the potential of this compound as part of a mixture of active compounds, studies on the isolated compound's in vivo efficacy are less common.

Hepatoprotective Investigations in Animal Models

This compound is a known constituent of plants traditionally used for liver ailments, such as Terminalia bellerica and Terminalia macroptera. researchgate.netlongdom.orgsci-hub.se Studies on extracts from these plants provide indirect evidence for the potential hepatoprotective role of this compound.

An investigation into the ethyl acetate (B1210297) extract from the aerial parts of Terminalia bellerica showed hepatoprotective effects in a mouse model of carbon tetrachloride (CCl4)-induced liver toxicity. sci-hub.se Administration of the extract led to an improvement in liver function and ameliorated hepatic necrosis. sci-hub.se Similarly, ethanolic extracts from the roots and leaves of Terminalia macroptera, which were shown by mass spectrometry to contain this compound, were evaluated for hepatoprotective activity in a CCl4-induced acute hepatic damage model in rats. researchgate.netthieme-connect.comthieme-connect.com The administration of these extracts significantly reduced the levels of hepatic marker enzymes, indicating a protective effect against the chemically induced liver injury. researchgate.netthieme-connect.com

Analgesic and Antinociceptive Evaluations in Animal Models

The analgesic and antinociceptive properties of extracts containing this compound have been explored in various animal models. Ethanolic extracts of Terminalia macroptera, in which this compound was identified as a constituent, demonstrated significant analgesic activities. researchgate.netthieme-connect.com In a study using Swiss albino mice, the extract showed pain-relieving effects in the acetic acid-induced writhing test, the hot plate test, and the formalin test. researchgate.net

Furthermore, another study noted that an extract from Terminalia bellerica produced a dose-dependent analgesic effect by decreasing licking time in both the early (neurogenic) and late (inflammatory) phases of the formalin-induced pain test in mice. researchgate.net These findings suggest that this compound may contribute to the pain-relieving effects observed with these plant extracts.

Immunomodulatory Effects

The immunomodulatory capacity of compounds is a critical area of investigation, with implications for treating a range of disorders from immunodeficiencies to autoimmune diseases. Research into extracts containing this compound suggests its potential influence on the immune system.

Phagocytic Activity Modulation

Phagocytosis is a fundamental process of the innate immune system, where cells like macrophages engulf and eliminate pathogens and cellular debris. The modulation of this process can significantly impact immune responses. Studies on extracts from Terminalia bellerica, a known source of this compound, have shown varied effects on phagocytic activity.

A methanolic extract of T. bellerica fruit was found to promote macrophage-mediated phagocytosis by enhancing the generation of superoxide (B77818) anions, acid phosphatase, hydrogen peroxide, and lysosomal enzymes. sci-hub.se In contrast, another study reported that an aqueous extract of the same plant exhibited weak anti-phagocytic activity. tu.ac.th While this compound is a known constituent of T. bellerica, its specific contribution to these observed effects has not been definitively isolated in these studies. sci-hub.se However, the broader class of triterpenoid saponins has been noted for its ability to enhance macrophage phagocytosis. scribd.com

Lymphocyte Proliferation Studies

Lymphocyte proliferation is a hallmark of the adaptive immune response, essential for generating a targeted defense against pathogens. Preclinical studies using extracts containing this compound have demonstrated effects on both T-cell and B-cell proliferation.

In one study, a fruit extract of Terminalia bellerica was shown to enhance the proliferation of lymphocytes stimulated with phytohemagglutinin (PHA). sci-hub.se The same extract exhibited a dual, concentration-dependent response when used with Concanavalin-A (Con-A), causing suppression at low concentrations and activation at high concentrations. sci-hub.se Furthermore, the extract, in conjunction with lipopolysaccharide (LPS) and pokeweed mitogen (PWM), was found to affect B-cell proliferation. sci-hub.se An acetone (B3395972) extract of T. bellerica was also reported to stimulate B-cell proliferation. tu.ac.th

While these studies point to the immunomodulatory potential of the plant extracts, the precise role of this compound remains to be elucidated. It is noteworthy that other acylated triterpene saponins, which are structural analogues, have been shown to modulate lymphocyte proliferation, suggesting this may be a class effect of these types of compounds. nih.gov

Antidiabetic Potential

The global rise in diabetes mellitus has spurred research into novel therapeutic agents from natural sources. This compound, as a component of traditionally used medicinal plants, has been investigated for its potential role in managing diabetes.

Alpha-Glucosidase and Alpha-Amylase Inhibition

Alpha-glucosidase and alpha-amylase are key intestinal enzymes responsible for the digestion of carbohydrates. wikipedia.org Inhibiting these enzymes can delay carbohydrate absorption and reduce the postprandial glucose spike, a key strategy in managing type 2 diabetes. wikipedia.orgnih.gov

Extracts from Terminalia bellerica, which contain this compound, have demonstrated antidiabetic properties in preclinical research. researchgate.netnih.gov An aqueous extract of T. bellerica seed coat, in particular, showed strong in vitro anti-diabetic activity. researchgate.net Another study investigating ethyl acetate and aqueous extracts of the plant reported comparatively good α-amylase inhibitory activity. researchgate.net Although this compound is a known triterpenoid in this plant, research has not yet confirmed it as the specific molecule responsible for this enzymatic inhibition. researchgate.net However, various other pentacyclic triterpenes have been identified as potent inhibitors of both α-amylase and α-glucosidase. nih.gov

Table 1: In Vitro Alpha-Amylase Inhibitory Activity of Selected Plant Extracts

| Plant Extract/Compound | Enzyme | Inhibitory Activity (IC50) | Reference Compound (IC50) |

|---|---|---|---|

| Prosopis cineraria (n-butanol fraction) | α-Amylase | 22.01 µg/mL | Acarbose (39.26 µg/mL) |

| Rhus coriaria (ethyl acetate sub-extract) | α-Amylase | 20.81 µg/mL | Acarbose (26.99 µg/mL) |

| Cassia auriculata (methanolic flower extract) | α-Amylase | 37.28 µg/ml | Acarbose (14.24 µg/ml) |

| Rosa damascena (methanolic flower extract) | α-Amylase | 70.33 µg/ml | Acarbose (83.23 µg/ml) |

Glucose Homeostasis Modulation in Animal Models

Maintaining glucose homeostasis is crucial for metabolic health, and its dysregulation is a key feature of diabetes. nih.govfrontiersin.org Animal models are essential tools for studying how different compounds affect glucose control in a living system.

Preclinical studies have shown that a 75% methanolic extract of Terminalia bellerica fruits can significantly prevent hyperglycemia in alloxan-induced diabetic rats. nih.govresearchgate.net Administration of the extract led to a 54% reduction in blood glucose by the 12th day and significantly lowered oxidative stress associated with the diabetic state. nih.govresearchgate.net These findings suggest that constituents within the extract, which include this compound, play a role in modulating glucose homeostasis. However, direct studies on the effect of isolated this compound in animal models of diabetes are needed to confirm its specific contribution.

Other Investigated Pharmacological Activities in Pre-clinical Settings

Beyond its potential immunomodulatory and antidiabetic effects, this compound has been investigated for other pharmacological activities, primarily in the context of cancer research.

In vitro studies have demonstrated the cytotoxic activity of this compound against specific human cancer cell lines. Research has reported its inhibitory effects on the proliferation of HL-60 (promyelocytic leukemia) and K562 (chronic myelogenous leukemia) cells. rsc.org Furthermore, this compound was identified as a component within a butanolic fraction of Vochysia tucanorum that exhibited in vivo antitumor activity in a solid Ehrlich tumor model. nih.gov

Additionally, a closely related analogue, Bellericagenin A, has been noted for its antimicrobial activity and a strong affinity for alcohol dehydrogenase, suggesting a potential therapeutic role in mitigating liver injury induced by alcohol. medchemexpress.commedchemexpress.com

Table 2: Investigated Cytotoxic Activity of this compound

| Compound | Cell Line | Activity Noted |

|---|---|---|

| This compound | HL-60 | Cytotoxic |

| This compound | K562 | Cytotoxic |

Antihypertensive Properties

Preclinical research suggests that extracts from Terminalia species, which contain this compound, possess blood pressure-lowering effects. jfda-online.comresearchgate.netsaspublishers.com Studies on the crude extract of Terminalia bellerica fruit (Tb.Cr), which is known to contain flavonoids, sterols, tannins, and triterpenoids like this compound, have demonstrated dose-dependent hypotensive activity in animal models. jfda-online.com

In anesthetized rats, the administration of the crude extract of Terminalia bellerica fruit resulted in a significant reduction in arterial blood pressure. jfda-online.com The mechanism of this antihypertensive effect is thought to involve calcium channel antagonism. jfda-online.comresearchgate.net The extract was found to relax phenylephrine (B352888) and K+-induced contractions in isolated rabbit thoracic aorta and inhibit the force and rate of contractions in isolated guinea-pig atria, effects similar to the calcium channel blocker verapamil. jfda-online.comjfda-online.com This vasodilator effect appeared to be independent of the endothelium. jfda-online.comresearchgate.net

While these findings on the crude extract are promising, specific in vivo studies on isolated this compound are necessary to conclusively attribute the antihypertensive activity directly to this compound and to quantify its specific effects.

Table 1: Preclinical Antihypertensive Activity of Terminalia bellerica Fruit Extract

| Animal Model | Extract/Compound | Observed Effect | Putative Mechanism | Reference |

| Anesthetized Rats | Crude extract of Terminalia bellerica fruit (Tb.Cr) | Dose-dependent fall in arterial blood pressure | Calcium channel antagonism | jfda-online.com |

| Isolated Guinea-pig Atria | Crude extract of Terminalia bellerica fruit (Tb.Cr) | Inhibition of force and rate of atrial contractions | Calcium channel antagonism | jfda-online.com |

| Isolated Rabbit Thoracic Aorta | Crude extract of Terminalia bellerica fruit (Tb.Cr) | Relaxation of induced contractions | Endothelium-independent vasodilation | jfda-online.com |

Wound Healing Modulation

The potential for wound healing is another pharmacological activity associated with plants containing this compound. researchgate.netsci-hub.se Extracts of Terminalia bellerica have been shown to promote wound healing in preclinical studies. researchgate.netrjptonline.org The wound healing properties of Terminalia species are often attributed to their rich content of phytochemicals, including triterpenoids. researchgate.net

Studies on the ethanol (B145695) extract of Terminalia bellerica fruits have reported increased wound contraction, faster epithelialization, and enhanced maturation during the healing process. researchgate.net Pentacyclic triterpenoids, as a class of compounds found in Terminalia arjuna, have been shown to improve epidermal barrier function and stimulate collagen production, which are crucial processes in skin repair. nih.govresearchgate.netkarger.com These compounds have also been observed to increase the expression of growth factors like FGF-2, TGF-β, and VEGF, which play significant roles in tissue regeneration and angiogenesis. nih.gov

A study on a herbosomal transdermal patch containing an ethanolic extract of Terminalia bellerica demonstrated a significant reduction in wound area and accelerated epithelialization time in animal models. rjptonline.org Although this compound is a known triterpenoid constituent of Terminalia bellerica, direct preclinical studies on the wound healing effects of the isolated compound are lacking. Further research is required to determine the specific contribution of this compound to the observed wound healing activities of the plant extracts.

Table 2: Preclinical Wound Healing Activity of Terminalia bellerica Extracts

| Animal Model | Extract/Formulation | Key Findings | Potential Mechanism of Action | Reference |

| Excision and dead space wound models in rats | Ethanol extract of T. bellerica fruits | Increased wound contraction and faster epithelialization | Promotion of tissue regeneration | researchgate.net |

| Wistar rats | Herbosomal transdermal patch with T. bellerica ethanolic extract | Reduced wound area and faster healing time | Enhanced bioavailability and wound contraction | rjptonline.org |

Antipyretic Effects

Extracts from Terminalia species, where this compound is found, have been investigated for their ability to reduce fever in preclinical models. sci-hub.sebiomedpharmajournal.org The fruit of Terminalia bellirica is used in traditional medicine as an antipyretic agent. sci-hub.se

A study on the aqueous fruit pulp extract of Terminalia bellirica demonstrated significant antipyretic activity in baker's yeast-induced pyrexia in rodents. biomedpharmajournal.orgresearchgate.net The extract produced a notable decrease in rectal temperature in the experimental animals. biomedpharmajournal.orgresearchgate.net The antipyretic action of Terminalia bellirica is thought to be linked to its content of phenolic compounds and triterpenoids. biomedpharmajournal.org

While these results for the crude extract are encouraging, there is a clear absence of research specifically investigating the antipyretic properties of isolated this compound. Therefore, it is not yet possible to definitively attribute the observed antipyretic effects of the extracts to this particular compound.

Table 3: Preclinical Antipyretic Activity of Terminalia bellirica Fruit Pulp Extract

| Animal Model | Extract/Compound | Observed Effect | Reference |

| Baker's yeast-induced pyrexia in rodents | Aqueous fruit pulp extract of Terminalia bellirica | Significant decrease in rectal temperature | biomedpharmajournal.orgresearchgate.net |

Anti-ulcerogenic Research

The gastroprotective potential of Terminalia bellirica, a source of this compound, has been explored in preclinical anti-ulcerogenic studies. sci-hub.seresearchgate.net The methanolic extract of Terminalia bellirica fruits has shown promising anti-ulcer activity in various rat models of peptic ulcer. researchgate.net

In a study using a pylorus-ligated rat model, the extract significantly reduced gastric volume, free and total acidity, and the ulcer index. researchgate.net It also offered significant protection against ulcers induced by aspirin. researchgate.net These findings suggest that the extract has a direct protective effect on the gastric mucosa. researchgate.net A methanolic extract of Terminalia bellirica leaves also demonstrated a protective effect against ethanol-acid-induced gastric mucosal injury in rats, which was supported by histological evidence showing regeneration of the mucosal layer. ijpjournal.comresearchgate.net

The anti-ulcerogenic activity of Terminalia extracts is often linked to the presence of various phytochemicals, including tannins, flavonoids, and triterpenoids. ijpjournal.comrjpn.org However, as with the other pharmacological activities, there is a lack of specific research on the anti-ulcerogenic effects of isolated this compound. Future studies are needed to ascertain the role of this specific triterpenoid in the observed gastroprotective effects.

Table 4: Preclinical Anti-ulcerogenic Activity of Terminalia bellirica Extracts

| Animal Model | Extract/Compound | Key Findings | Reference |

| Pylorus ligated and aspirin-induced ulcer in rats | 70% methanolic extract of T. belerica fruits | Reduced gastric volume, acidity, and ulcer index | researchgate.net |

| Ethanol-acid induced gastric injury in rats | Methanolic extract of T. belerica leaves | Significant reduction in gastric erosion and regeneration of mucosal layer | ijpjournal.comresearchgate.net |

Mechanisms of Action of Bellericagenin B at Molecular and Cellular Levels

Modulation of Cellular Signaling Pathways

The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway is a critical regulator of cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. mdpi.com However, in the presence of oxidative stress, Keap1 undergoes a conformational change, allowing Nrf2 to be stabilized, accumulate, and move into the nucleus. mdpi.comfrontiersin.org Once in the nucleus, Nrf2 partners with small Maf proteins (sMaf) and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and detoxifying genes, thereby activating their transcription. mdpi.commdpi.comfrontiersin.org

Activation of Nrf2 can also occur through other mechanisms, including the p62/Sequestosome 1 (SQSTM1) autophagy pathway, which can lead to the degradation of Keap1. frontiersin.org Furthermore, signaling molecules like protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs) such as p38 and JNK can trigger Nrf2 activation. frontiersin.org The activation of Nrf2 and its subsequent induction of antioxidant enzymes like heme oxygenase-1 (HO-1), UDP-glucuronosyltransferases (UGT), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GST) can lead to the inhibition of the pro-inflammatory NF-κB pathway. frontiersin.org

The Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is a fundamental cascade that governs a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism. genome.jpnih.gov The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which in turn activate PI3K. genome.jp PI3K then catalyzes the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). nih.gov This second messenger, PIP3, recruits Akt to the plasma membrane, where it is subsequently phosphorylated and activated by 3-phosphoinositide-dependent protein kinase 1 (PDK1) and the mammalian target of rapamycin (B549165) complex 2 (mTORC2). nih.govmdpi.com

Once activated, Akt phosphorylates a multitude of downstream targets to exert its effects. genome.jp For instance, Akt can inhibit the pro-apoptotic protein Bad and the cell cycle inhibitors p21 and p27. wikipedia.org It also plays a crucial role in regulating glucose metabolism by phosphorylating and inactivating glycogen (B147801) synthase kinase 3 (GSK3) and the Forkhead box O1 (FoxO1) transcription factor. ijbs.com Furthermore, Akt can activate the mTOR complex 1 (mTORC1), which promotes protein synthesis and cell growth. nih.gov The PI3K/Akt pathway is tightly regulated by phosphatases such as Phosphatase and Tensin Homolog (PTEN), which counteracts PI3K activity by dephosphorylating PIP3. wikipedia.org

The Adenosine Monophosphate-Activated Protein Kinase (AMPK) is a crucial cellular energy sensor that plays a central role in maintaining energy homeostasis. nih.gov It is a heterotrimeric protein complex composed of a catalytic α subunit and regulatory β and γ subunits. nih.gov AMPK is activated under conditions of low cellular energy, such as an increased AMP:ATP ratio. psychiatryinvestigation.org This activation involves the phosphorylation of a threonine residue (Thr172) within the α subunit by upstream kinases, primarily liver kinase B1 (LKB1) and Calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ). psychiatryinvestigation.org

Once activated, AMPK orchestrates a metabolic switch, promoting catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP. nih.gov For example, AMPK stimulates fatty acid oxidation and glucose uptake and inhibits the synthesis of glycogen, fatty acids, and proteins. nih.gov Beyond its metabolic role, AMPK is also involved in regulating other cellular processes, including autophagy and inflammation. nih.gov AMPK can phosphorylate and activate endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO). oatext.com It can also phosphorylate and regulate the activity of various downstream targets, including acetyl-CoA carboxylase (ACC). oatext.com

The mitogen-activated protein kinase (MAPK) cascades are key signaling pathways that transduce extracellular signals into cellular responses, regulating processes like cell proliferation, differentiation, stress responses, and apoptosis. thermofisher.comimrpress.com Among the major MAPK pathways are the Extracellular signal-regulated kinases 1 and 2 (ERK1/2) and the p38 MAPK pathways. thermofisher.com

The ERK1/2 pathway is typically activated by growth factors and mitogens. thermofisher.com This activation cascade begins with the activation of the small GTPase Ras, which in turn activates a series of kinases, including Raf and MEK1/2, ultimately leading to the phosphorylation and activation of ERK1/2. assaygenie.com Activated ERK1/2 can then translocate to the nucleus and regulate the activity of various transcription factors. assaygenie.com

The p38 MAPK pathway, on the other hand, is primarily activated by cellular stressors such as osmotic shock, inflammatory cytokines, and UV radiation. thermofisher.com There is significant crosstalk between the ERK1/2 and p38 MAPK pathways, allowing for a fine-tuned cellular response to diverse stimuli. assaygenie.com These pathways can interact at multiple levels, including through shared upstream activators and the coordinated regulation of downstream targets. assaygenie.com For instance, both ERK1/2 and p38 MAPK can phosphorylate and activate the kinase MSK1, which in turn can phosphorylate the p65 subunit of NF-κB. nih.gov The balance between ERK1/2 and p38 MAPK signaling can be a critical determinant of cell fate, with ERK1/2 often promoting cell proliferation and survival, while p38 MAPK is frequently associated with stress responses and apoptosis. imrpress.comfrontiersin.org

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immune responses, cell survival, and proliferation. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitory proteins known as inhibitors of κB (IκBs). Upon stimulation by various signals, such as inflammatory cytokines or pathogens, the IκB kinase (IKK) complex is activated. medchemexpress.com IKK then phosphorylates IκB proteins, targeting them for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and activates the transcription of a wide range of target genes. These genes include those encoding pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as COX-2 and iNOS. sci-hub.se

Research on extracts from Terminalia bellerica, a plant source of Bellericagenin B, has shown inhibitory effects on the NF-κB pathway. sci-hub.se Studies have demonstrated that these extracts can suppress the expression of NF-κB-regulated pro-inflammatory mediators. sci-hub.se The inhibitory actions of bioactive compounds from T. bellerica on inflammatory responses are suggested to be linked to the downregulation of the Akt/NF-κB, ERK1/2, and p38 signaling pathways. sci-hub.se

Direct Molecular Target Identification

The direct molecular targets of this compound are not yet fully elucidated. However, based on its chemical structure as a triterpenoid (B12794562) saponin (B1150181) and its modulation of various signaling pathways, it is plausible that it interacts with multiple cellular components. Triterpenoids, as a class of compounds, are known to interact with cell membranes and various proteins.

Table 1: Summary of this compound's Effects on Cellular Signaling Pathways

| Pathway | Effect of this compound (or related plant extracts) | Key Downstream Consequences |

|---|---|---|

| Nrf2 | Activation | Upregulation of antioxidant and detoxifying enzymes (e.g., HO-1, NQO1, GST). frontiersin.org |

| PI3K/Akt | Regulation/Inhibition (as suggested by T. bellerica extracts) sci-hub.se | Modulation of cell growth, proliferation, and survival. |

| AMPK | Engagement | Regulation of cellular energy metabolism. nih.gov |

| ERK1/2 & p38 MAPK | Modulation/Inhibition (as suggested by T. bellerica extracts) sci-hub.se | Regulation of cell proliferation, differentiation, and stress responses. |

| NF-κB | Inhibition | Downregulation of pro-inflammatory cytokines and enzymes. sci-hub.se |

Enzyme Inhibition Profiles (e.g., HMG-CoA reductase, caspases)

Direct research specifically detailing the inhibitory profile of isolated this compound on key enzymes like HMG-CoA reductase and caspases is limited in the available scientific literature. However, studies on traditional formulations containing Terminalia bellerica provide some context. For instance, the herbal medicine Atrifil, which includes T. bellerica, is suggested to reduce lipid levels through the inhibition of the HMG-CoA enzyme nih.gov. Caspases are crucial proteases in the apoptotic pathway, but specific studies on their direct inhibition by this compound are not prominently documented.

Receptor Binding Studies

Specific receptor binding assays conducted on isolated this compound are not extensively reported. However, research on the extracts of plants containing this compound suggests potential interactions. Triterpenoids present in the ethanolic extracts of Terminalia bellerica and Terminalia chebula are thought to be responsible for their analgesic effects, which may be partially related to activity at cholecystokinin (B1591339) (CCK) receptors niscpr.res.in. This suggests a potential, though not yet confirmed, area for the receptor binding activity of this compound.

Apoptosis and Cell Cycle Regulation

The ability of a compound to influence programmed cell death (apoptosis) and regulate the cell cycle is a key indicator of its therapeutic potential, particularly in cancer research. While studies on pure this compound are scarce, research on extracts from Terminalia bellerica provides significant insights into these processes.

Induction of Apoptotic Processes (e.g., Caspase Pathway Activation, Cytochrome c Release)

Extracts from the leaves of Terminalia bellerica have been shown to induce apoptosis in Hep G2 (human liver cancer) cells agrijournal.org. The primary mechanism of apoptosis induction by Terminalia bellerica involves the intrinsic, or mitochondrial, pathway. This pathway is characterized by the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioners of apoptosis frontiersin.orgnih.gov. One study specifically links Terminalia bellerica-induced apoptosis to the alteration of the Bax/Bcl-2 ratio tpcj.org.

Regulation of Anti-apoptotic (Bcl-2) and Pro-apoptotic (BAX) Proteins

The balance between pro-apoptotic proteins like BAX and anti-apoptotic proteins like Bcl-2 is critical for determining a cell's fate. A high BAX/Bcl-2 ratio pushes a cell towards apoptosis. Research has demonstrated that extracts from Terminalia bellerica can induce apoptosis in human lung and breast carcinoma cells specifically by altering this ratio in favor of the pro-apoptotic BAX protein tpcj.org. Similarly, studies on the related species Terminalia sericea show that its extracts can modulate the expression of the anti-apoptotic marker Bcl-2 mdpi.com.

Impact on Cell Cycle Regulatory Proteins (e.g., p53)

In addition to inducing apoptosis, extracts from Terminalia bellerica have been found to regulate cell cycle progression. Leaf extracts were shown to cause cell cycle arrest at the G2/M phase in Hep G2 cells agrijournal.org. This arrest prevents damaged cells from proceeding through mitosis, providing an opportunity for DNA repair or, alternatively, for the initiation of apoptosis. The tumor suppressor protein p53 is a master regulator of the cell cycle and apoptosis, often orchestrating cell cycle arrest and activating the transcription of pro-apoptotic genes like BAX nih.govdaneshyari.com. While Terminalia extracts are known to influence these pathways, direct evidence linking this compound to the modulation of p53 is not yet established.

Antioxidant Mechanisms beyond Radical Scavenging

While many antioxidants are known for their ability to directly scavenge free radicals, the extracts of Terminalia bellerica, which contain this compound, exhibit a broader range of antioxidant mechanisms. These include the inhibition of pro-oxidant enzymes and the enhancement of the body's own antioxidant defense systems.

Research has shown that Terminalia bellerica extracts can inhibit the oxidation of low-density lipoprotein (LDL), a critical event in the development of atherosclerosis researchgate.netresearchgate.netnih.gov. This is achieved partly by inhibiting enzymes like 15-lipoxygenase that contribute to lipid peroxidation researchgate.netphytojournal.com. Furthermore, these extracts have been found to enhance the activity of endogenous antioxidant enzymes. Studies in animal models demonstrated that treatment with T. bellerica extract significantly increased the activity of superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). These enzymes are crucial for detoxifying harmful reactive oxygen species. The extracts also exhibit metal-chelating properties, which can prevent the generation of free radicals catalyzed by metal ions.

| Parameter | Observation | Implication | Reference |

|---|---|---|---|

| Free Radical-Induced LDL Oxidation | Significantly inhibited compared to control. | Prevents the formation of oxidized LDL, a key factor in atherosclerosis. | researchgate.netresearchgate.net |

| 15-Lipoxygenase Activity | Inhibited by TBE. | Reduces lipid peroxidation mediated by enzymatic pathways. | researchgate.netphytojournal.com |

| Enzyme | Effect of Extract Treatment | Mechanism | Reference |

|---|---|---|---|

| Superoxide Dismutase (SOD) | Significantly increased activity. | Catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide. | |

| Catalase (CAT) | Significantly increased activity. | Catalyzes the decomposition of hydrogen peroxide to water and oxygen. | |

| Glutathione Peroxidase (GPx) | Significantly increased activity. | Reduces hydrogen peroxide and lipid hydroperoxides to water and alcohols, respectively. |

Structure Activity Relationship Sar Studies of Bellericagenin B and Its Analogues

The Pivotal Role of Hydroxyl Groups in Biological Activity